molecular formula C23H25N9O B608459 ランラプレニブ CAS No. 1800046-95-0

ランラプレニブ

カタログ番号: B608459
CAS番号: 1800046-95-0
分子量: 443.5 g/mol
InChIキー: XCIGZBVOUQVIPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ランラプレニブは、新規の選択的経口脾臓チロシンキナーゼ阻害剤です。免疫細胞シグナル伝達経路を調節することにより、自己免疫疾患や特定の種類の癌の治療に有望であることが示されています。 ランラプレニブは、特に全身性エリテマトーデスと急性骨髄性白血病の治療における可能性で注目されています .

科学的研究の応用

Key Findings:

  • In Vitro Studies : Lanraplenib has shown dose-dependent inhibition of B-cell activation markers in human B cells .
  • In Vivo Studies : In murine models of SLE, treatment with lanraplenib improved survival rates and preserved kidney morphology by reducing glomerular inflammation and IgG deposition .

Autoimmune Diseases

Lanraplenib has been investigated for its efficacy in treating cutaneous lupus erythematosus (CLE) and Sjögren's syndrome (SS).

  • Cutaneous Lupus Erythematosus : A Phase 2 randomized trial evaluated lanraplenib alongside another drug, filgotinib. Patients receiving lanraplenib showed promising safety profiles and improvements in disease activity after 12 weeks .
  • Sjögren's Syndrome : Another study compared lanraplenib with filgotinib and tirabrutinib in patients with active SS. The results indicated that lanraplenib effectively met improvement criteria based on disease activity indices .

Hematological Malignancies

Lanraplenib is currently being explored as a treatment option for acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.

  • Clinical Trials : A Phase 1b/2 clinical trial is assessing the safety and anti-leukemic activity of lanraplenib in combination with gilteritinib for relapsed/refractory FLT3-mutated AML patients. Initial findings suggest favorable pharmacokinetics and potential for effective disease management .

Summary of Clinical Trials

Study Type Indication Outcome
Phase 2 TrialCutaneous Lupus ErythematosusSafety and efficacy observed; potential for further use
Phase 1b/2 TrialAcute Myeloid LeukemiaInitial safety established; ongoing evaluation of efficacy
Multicenter StudySjögren's SyndromePositive safety profile; significant improvement noted

Potential Implications:

  • Chronic Treatment Paradigms : Lanraplenib's pharmacokinetic profile supports its use as a once-daily treatment option, potentially improving patient adherence compared to existing therapies .
  • Combination Therapies : The compound may serve as a valuable component in combination regimens with other targeted therapies for enhanced therapeutic outcomes in genetically defined patient populations .

作用機序

ランラプレニブは、免疫細胞シグナル伝達に関与する非受容体型チロシンキナーゼである脾臓チロシンキナーゼを選択的に阻害することにより、その効果を発揮します。ランラプレニブは、脾臓チロシンキナーゼ活性を阻害することにより、免疫細胞の活性化、増殖、生存につながるシグナル伝達経路を破壊します。 この阻害は、全身性エリテマトーデスや急性骨髄性白血病などの疾患における炎症と免疫介在性の損傷を軽減するのに役立ちます .

類似の化合物との比較

ランラプレニブは、エントスプレンチニブやフォスタマチンブなどの他の脾臓チロシンキナーゼ阻害剤と比較されています。これらの化合物はすべて共通の作用機序を共有していますが、ランラプレニブは、その増強された選択性と有利な薬物動態特性で注目されています。 これは、さらなる開発と臨床使用のための有望な候補となります .

類似の化合物のリスト

生化学分析

Biochemical Properties

Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . Lanraplenib inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .

Cellular Effects

In human B cells in vitro, Lanraplenib inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that Lanraplenib has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Lanraplenib exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .

Temporal Effects in Laboratory Settings

Treatment of NZB/W mice with Lanraplenib improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that Lanraplenib has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The specific dosage effects of Lanraplenib in animal models are not mentioned in the available literature. It is known that treatment with Lanraplenib improved overall survival in NZB/W mice, a model of lupus nephritis .

Metabolic Pathways

The specific metabolic pathways that Lanraplenib is involved in are not mentioned in the available literature. As a SYK inhibitor, Lanraplenib likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .

Transport and Distribution

The transport and distribution of Lanraplenib within cells and tissues are not mentioned in the available literature. As an orally active drug, Lanraplenib is likely absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

The subcellular localization of Lanraplenib is not mentioned in the available literature. As a SYK inhibitor, Lanraplenib likely acts in the cytoplasm where SYK is located .

準備方法

合成経路および反応条件

ランラプレニブの合成には、コア構造の形成とそれに続く官能基化を含む、複数のステップが関与します。正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません。 一般的に、高度な有機合成技術を使用して、高純度と収率を確保しています .

工業生産方法

ランラプレニブの工業生産は、おそらく大規模な有機合成プロセスを含み、自動化された反応器と厳格な品質管理対策を利用して、一貫性と有効性を維持しています。 生産プロセスは、スケーラブルかつ費用対効果が高いように設計されており、臨床および商業用途で十分な量を生産できることを保証しています .

化学反応の分析

反応の種類

ランラプレニブは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

ランラプレニブを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、通常、最適な反応速度と生成物の収率を確保するために、制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ランラプレニブの酸化は、さまざまな酸化代謝産物を生成する可能性があり、置換反応は、異なる官能基を持つ誘導体を生成する可能性があります .

科学研究への応用

ランラプレニブは、幅広い科学研究の用途を持っています。

類似化合物との比較

Lanraplenib is compared with other spleen tyrosine kinase inhibitors such as entospletinib and fostamatinib. While all these compounds share a common mechanism of action, lanraplenib is noted for its enhanced selectivity and favorable pharmacokinetic properties. This makes it a promising candidate for further development and clinical use .

List of Similar Compounds

生物活性

Lanraplenib is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in B cell signaling and immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies, particularly systemic lupus erythematosus (SLE), lupus nephritis (LN), and acute myeloid leukemia (AML). This article delves into the biological activity of lanraplenib, highlighting its mechanisms of action, clinical findings, and implications for treatment.

Lanraplenib functions by inhibiting SYK, which is integral to B cell receptor (BCR) signaling pathways. By blocking SYK activity, lanraplenib disrupts the survival, activation, and maturation processes of B cells. This inhibition is particularly relevant in conditions characterized by aberrant B cell activity, such as SLE and LN.

Key Findings from In Vitro Studies

  • B Cell Survival and Activation : In vitro experiments demonstrated that lanraplenib significantly reduced B cell survival when stimulated by B cell activating factor (BAFF), with an effective concentration (EC50) of approximately 130 nM. This effect was observed in both human and murine B cells .
  • Immunoglobulin Production : The compound inhibited immunoglobulin M (IgM) production in activated B cells, indicating its potential to modulate humoral immunity .

Studies in Murine Models

Research utilizing the New Zealand black/white (NZB/W) mouse model of SLE revealed several important outcomes:

  • Survival and Disease Progression : Treatment with lanraplenib improved overall survival rates and prevented the development of proteinuria, a common indicator of kidney damage in LN .
  • Renal Protection : Histological analysis showed that lanraplenib preserved kidney morphology by reducing interstitial inflammation and glomerular damage. Specifically, it decreased glomerular IgG deposition and improved metrics such as glomerular diameter and protein cast severity .

Clinical Trials

Lanraplenib has been evaluated in various clinical settings:

  • Phase 1b/2 Trials in AML : A recent trial investigated lanraplenib in combination with gilteritinib for patients with FLT3-mutated AML. Initial results indicated promising anti-leukemic activity and manageable safety profiles .
  • Autoimmune Diseases : In a multicenter study focusing on primary Sjögren's syndrome (SS), lanraplenib was compared to other treatments like filgotinib and tirabrutinib. Although no significant biological activity was observed for lanraplenib in this cohort, the study provided insights into its safety profile .

Summary of Clinical Findings

Study Type Indication Key Results
In VitroB Cell ActivationEC50 for survival inhibition: 130 nM
In VivoSLE/LN ModelImproved survival; reduced proteinuria; preserved renal histology
Phase 1b/2 TrialFLT3-mutated AMLFirst patient dosed; ongoing evaluation of safety and efficacy
Multicenter StudyPrimary Sjögren's SyndromeNo significant activity; safety outcomes assessed

特性

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800046-95-0
Record name Lanraplenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanraplenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANRAPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate XVI (200 mg, 0.269 mmol) in DCM (2 ml) was added TFA (0.5 ml, 6.578 mmol). The reaction was stirred at rt for 16 h, saturated sodium bicarbonate was added, extracted with EtOAC and purified on silica gel, eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc. The desired fractions were combined and concentrated to provide the title compound 2. LCMS-ESI+ (m/z): [M+H]+: 444.2. 1H NMR (300 MHz d6-DMSO) δ: 9.5 (s, 1H), 8.588 (s, 1H), 8.47 (s, 1H), 8.12 (d, 1H), 7.95-7.92 (d, 2H), 7.88 (s, 1H), 7.62 (s, 1H), 6.99-6.96 (d, 2H), 6.46 (s, 2H), 4.57-4.53 (m, 2H), 4.48-4.44 (m, 2H), 3.43 (m, 1H), 3.15-3.12 (m, 4H), 2.41-2.38 (m, 4H).
Name
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。